

R1498: A Dual Inhibitor of Angiogenesis and Mitosis for Cancer Therapy

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Compound of Interest

Compound Name: R1498

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A Technical Whitepaper on the Preclinical Evaluation of R1498 in Hepatocellular Carcinoma and Gastric Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

R1498 is an investigational, orally active small molecule that functions as a multi-target kinase inhibitor.[1] Preclinical research has identified its primary targets as Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), key regulators of mitosis and angiogenesis, respectively.[1][2] This dual mechanism of action positions **R1498** as a promising therapeutic candidate for solid tumors, with initial studies focusing on hepatocellular carcinoma (HCC) and gastric cancer (GC).[1] This technical guide provides a comprehensive overview of the preclinical data available for **R1498**, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. To date, published research has primarily focused on HCC and GC models; data on other cancer types is not currently available in the public domain.

Mechanism of Action

R1498 exerts its anti-tumor effects by simultaneously targeting two critical pathways in cancer progression:

- Inhibition of Angiogenesis via VEGFR2: **R1498** targets VEGFR2, a key receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a signaling cascade promoting the proliferation and migration of endothelial cells, leading to the formation of new blood vessels (angiogenesis).[2][3][4][5][6][7] By inhibiting VEGFR2, **R1498** disrupts this process, thereby limiting the tumor's blood supply.
- Inhibition of Mitosis via Aurora Kinases: The compound also inhibits Aurora kinases A and B, serine/threonine kinases that are essential for proper cell division (mitosis).[1][2][8][9] Inhibition of these kinases leads to defects in chromosome segregation and, ultimately, cell cycle arrest and apoptosis.[1][2]

This dual-targeting strategy offers a potentially more potent and durable anti-cancer effect compared to agents that target a single pathway.

Data Presentation

In Vitro Kinase Inhibition

The inhibitory activity of **R1498** against key target kinases was determined through biochemical assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

Kinase Target	IC ₅₀ (μM)
Aurora A	0.086 ± 0.005
Aurora B	0.134 ± 0.012
VEGFR2	0.049 ± 0.004
Data is presented as mean ± standard deviation.[2]	

In Vitro Cellular Proliferation

R1498 has demonstrated moderate growth-inhibitory activity across a panel of human cancer cell lines. The IC₅₀ values for selected hepatocellular carcinoma and gastric cancer cell lines are presented below.

Cell Line	Cancer Type	IC50 (μM)
BEL-7402	Hepatocellular Carcinoma	1.1 ± 0.1
HepG2	Hepatocellular Carcinoma	2.5 ± 0.3
SGC-7901	Gastric Cancer	3.2 ± 0.4
BGC-823	Gastric Cancer	4.5 ± 0.5

Data is presented as mean ±
standard deviation.[2]

In Vivo Anti-Tumor Efficacy

The in vivo efficacy of **R1498** was evaluated in xenograft models of human hepatocellular and gastric cancer. The following table summarizes the tumor growth inhibition observed in these studies.

Xenograft Model	Cancer Type	Treatment	Tumor Growth Inhibition (%)
BEL-7402	Hepatocellular Carcinoma	R1498	>80
SGC-7901	Gastric Cancer	R1498	>80
Patient-Derived Gastric Cancer Xenograft 1	Gastric Cancer	R1498	10-30 (tumor regression)
Patient-Derived Gastric Cancer Xenograft 2	Gastric Cancer	R1498	10-30 (tumor regression)
Patient-Derived Gastric Cancer Xenograft 3	Gastric Cancer	R1498	10-30 (tumor regression)

Tumor growth inhibition is reported as a percentage reduction in tumor volume compared to a vehicle control. For the patient-derived xenografts, a tumor regression rate is reported.^[1]^[2]

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of **R1498** against Aurora A, Aurora B, and VEGFR2 was assessed using Z-lyte® kinase assays (Invitrogen). The assays were performed according to the manufacturer's instructions. Briefly, the kinase, a fluorescently labeled peptide substrate, and ATP were incubated with varying concentrations of **R1498**. The reaction was stopped, and a development reagent was added to digest the unphosphorylated substrate. The ratio of

phosphorylated to unphosphorylated substrate was determined by measuring the fluorescence, from which the IC50 values were calculated.^[2]

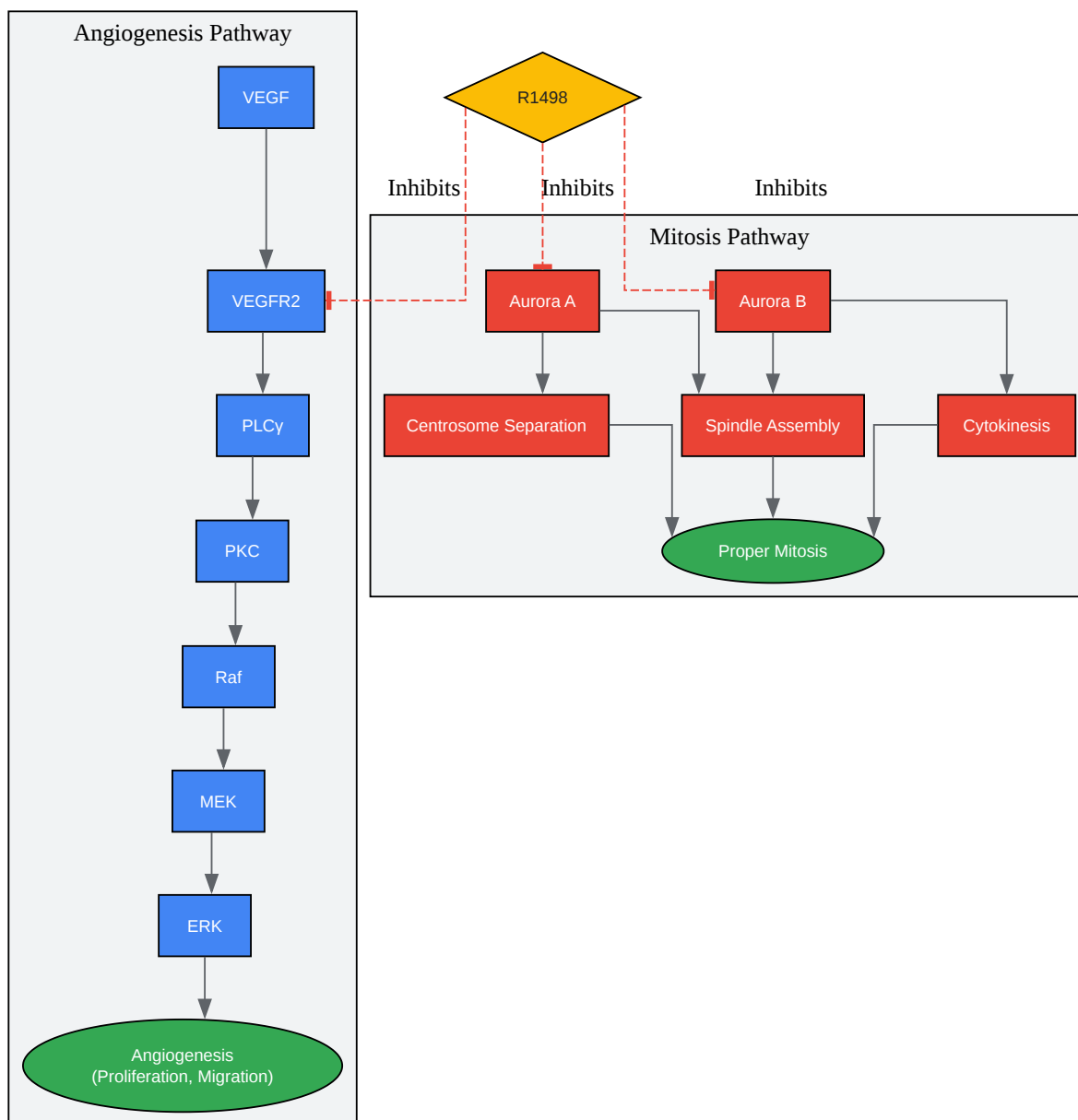
Cell Proliferation Assay

Human cancer cell lines were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with a range of concentrations of **R1498** for 72 hours. Cell viability was assessed using the Sulforhodamine B (SRB) assay. Briefly, cells were fixed with trichloroacetic acid, washed, and stained with SRB dye. The protein-bound dye was solubilized with a Tris-base solution, and the absorbance was measured at 510 nm. The IC50 values were determined from the dose-response curves.^[2]

Xenograft Models

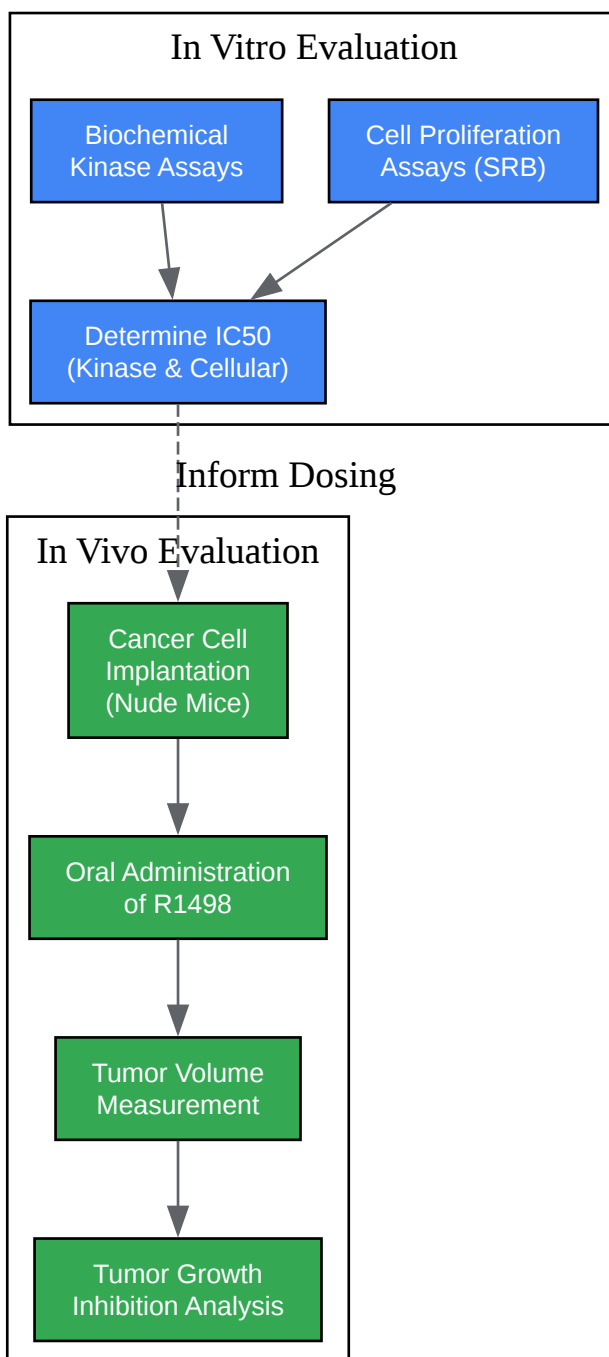
Female athymic nude mice were subcutaneously inoculated with human cancer cells. When the tumors reached a palpable size, the mice were randomized into treatment and control groups. **R1498** was administered orally, once daily. Tumor volumes were measured regularly using calipers, and the tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. For patient-derived xenograft models, tumor fragments from consenting patients were implanted subcutaneously into nude mice.^{[1][2]}

Mandatory Visualization



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Caption: **R1498**'s dual mechanism of action on angiogenesis and mitosis pathways.



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